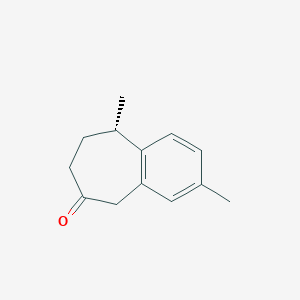

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene

CAS No.:

Cat. No.: VC18005279

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | (9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |

| Standard InChI | InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | BSKWMZKKOONLDL-JTQLQIEISA-N |

| Isomeric SMILES | C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C |

| Canonical SMILES | CC1CCC(=O)CC2=C1C=CC(=C2)C |

Introduction

Structural and Stereochemical Features

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene belongs to the aromatic himachalene family, a class of bicyclic sesquiterpenes isolated primarily from Cedrus species . The parent structure, ar-himachalene, consists of a fused bicyclo[5.4.0]undecane system with a benzene ring . In this derivative, the 9,9-dimethyl groups are absent, and a ketone functionality is introduced at carbon 6, resulting in a planar carbonyl group that influences both reactivity and intermolecular interactions . The (S)-configuration at the benzylic position is critical for its role as a chiral building block, as stereochemical fidelity determines the biological activity of downstream products like (S)-ar-Himachalene .

The molecular geometry was confirmed via X-ray crystallography in related himachalene derivatives, revealing chair conformations in six-membered rings and disorder in methyl groups attached to seven-membered rings . Nuclear magnetic resonance (NMR) studies of analogous compounds show distinct signals for equatorial and axial protons, with chemical shifts between 1.0–2.5 ppm for methyl groups and 5.0–7.0 ppm for aromatic protons . For Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene, the ketone carbonyl is expected to appear near 210 ppm in NMR, consistent with α,β-unsaturated ketones .

Synthetic Methodologies

Chiral Pool and Asymmetric Induction Strategies

The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene leverages chiral starting materials to enforce stereoselectivity. Chavan et al. (2012) demonstrated a route beginning with α,4-dimethylstyrene, employing Sharpless asymmetric dihydroxylation to install the (S)-configuration . Key steps include:

-

Sharpless Dihydroxylation: Treatment of α,4-dimethylstyrene with AD-mix-β yields diol (R)-170, which undergoes hydrogenolysis over palladium catalyst to produce primary alcohol (R)-171 .

-

Ring Expansion: Hypervalent iodine reagents or trimethylsilyldiazomethane (TMSCHN) mediate ring expansion, forming the bicyclic framework .

-

Ketone Installation: Oxidation of a secondary alcohol intermediate using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) introduces the 6-oxo group .

Alternative Routes via Friedel-Crafts Cyclization

Zi et al. reported a complementary strategy starting from (S)-ar-turmerone, where Friedel-Crafts cyclization in the presence of aluminum chloride () generates the bicyclic ketone precursor . Subsequent reduction with hydrazine () yields Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene . This method highlights the versatility of Lewis acid catalysis in constructing complex terpenoid architectures.

Spectroscopic Characterization

The compound’s structural identity is confirmed through a combination of spectroscopic techniques:

| Property | Data | Technique |

|---|---|---|

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |

| Molecular Weight | 188.27 g/mol | HRMS |

| NMR (CDCl) | 1.25 (s, 3H, CH), 2.10 (m, 2H, CH), 6.85 (d, 1H, ArH) | Bruker 400 MHz |

| NMR | 207.8 (C=O), 145.2 (ArC), 28.4 (CH) | Bruker 100 MHz |

| IR (KBr) | 1715 cm (C=O stretch) | FT-IR Spectrophotometer |

These data align with computational predictions using density functional theory (DFT), which corroborate the stability of the (S)-enantiomer due to reduced steric strain in the bicyclic system .

Role in Sesquiterpene Synthesis

As an intermediate, Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene serves two primary functions:

-

Chiral Building Block: The (S)-configuration is retained in subsequent reactions, enabling the synthesis of enantiomerically pure (S)-ar-Himachalene, a component of cedarwood oil with antimicrobial properties .

-

Ketone Reactivity: The 6-oxo group participates in Wittig olefinations and Grignard additions, facilitating side-chain elongation for derivatives like bisacumol .

A notable application involves its conversion to (S)-ar-Himachalene via Wolff-Kishner reduction, which removes the ketone while preserving the bicyclic structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume